3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(2,5-dimethylfuran-3-yl)ethyl]propanamide
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Overview
Description
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(2,5-dimethylfuran-3-yl)ethyl]propanamide is a useful research compound. Its molecular formula is C18H25N3O2S and its molecular weight is 347.48. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound often involves multi-step organic reactions. The key steps include the construction of the pyrimidine core, followed by the introduction of the dimethylfuran and methylsulfanyl groups. Typical reaction conditions might involve the use of strong bases or acids, heating, and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial synthesis requires robust methods to scale up the production efficiently. Often, this involves optimizing the reaction conditions in continuous flow reactors, maintaining precise temperature control, and ensuring the availability of high-purity starting materials. Solvent selection and waste management are also critical to ensure the sustainability and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Typically involves reducing agents to modify the existing functionalities within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or exchange various substituent groups.
Common Reagents and Conditions: Reactions often utilize reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon). Solvents like dichloromethane and tetrahydrofuran are commonly used to facilitate these reactions.
Major Products: Depending on the reaction pathway, major products can vary. Oxidation might yield sulfoxides or sulfones, while reduction could lead to dealkylated or fully reduced products.
Scientific Research Applications
In the realm of chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for heterocyclic chemistry studies.
In biology, researchers are exploring its potential as a modulator of enzyme activity, given its ability to interact with various biological targets. This makes it a candidate for developing new therapeutic agents.
In medicine, preliminary studies suggest its potential in drug development, particularly for conditions that involve dysregulated pyrimidine metabolism.
Industrial applications range from its use in developing new materials with specific electronic properties to its role in agrochemicals.
5. Mechanism of Action: The exact mechanism of action depends on the application. In biological systems, it may exert effects through interaction with specific enzymes or receptors, altering their activity. The compound's structure allows it to fit into active sites of proteins, modulating their function by either inhibiting or enhancing their activity.
Comparison with Similar Compounds
Similar compounds include those with a pyrimidine core and methylsulfanyl groups. the presence of the furan ring and the specific substituents on the pyrimidine ring give this compound distinct properties.
Similar Compounds:
3-[4-methyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[1-(2,5-dimethylfuran-3-yl)ethyl]propanamide.
3-[4,6-dimethyl-2-(methoxy)pyrimidin-5-yl]-N-[1-(2,5-dimethylfuran-3-yl)ethyl]propanamide.
This unique combination of functional groups and structural elements contributes to its distinct reactivity and broad range of applications. So, how did that detail meet your expectations?
Properties
IUPAC Name |
N-[1-(2,5-dimethylfuran-3-yl)ethyl]-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2S/c1-10-9-16(14(5)23-10)13(4)19-17(22)8-7-15-11(2)20-18(24-6)21-12(15)3/h9,13H,7-8H2,1-6H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKLDRITXMDQTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(C)NC(=O)CCC2=C(N=C(N=C2C)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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